molecular formula C11H10N2O2 B1372587 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1042635-26-6

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1372587
M. Wt: 202.21 g/mol
InChI Key: GOFGGQZPDQXLNB-UHFFFAOYSA-N
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Description

“4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the CAS Number: 1042635-26-6 . It has a molecular weight of 202.21 and its IUPAC name is 4-amino-2-cyclopropyl-1H-isoindole-1,3 (2H)-dione .


Synthesis Analysis

Isoindoline-1,3-dione derivatives are an important group of medicinal substances. In a study, nine new 1H-isoindole-1,3 (2H)-dione derivatives were obtained in good yield (47.24–92.91%) .


Molecular Structure Analysis

The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .


Chemical Reactions Analysis

The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 160-164 . The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .

Scientific Research Applications

Novel Synthesis Methods

  • Schubert-Zsilavecz et al. (1991) described a new synthesis approach for 2H-isoindole-4,7-diones, where heating α-amino acids with carbonyl compounds generates azomethine ylides that are captured by quinones to form 2H-isoindole-4,7-diones, among other compounds (Schubert-Zsilavecz et al., 1991).

Structural Studies and Synthesis

  • Anouar et al. (2019) synthesized and conducted a structural study of 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, revealing its crystal structure through single-crystal X-Ray diffraction (Anouar et al., 2019).

Development of Isoindole Derivatives

  • A study by Tan et al. (2016) developed a new synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which included the formation of amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).

Palladium-Catalyzed Reduction

  • Hou et al. (2007) explored the palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles, leading to the formation of 4,5,6,7-tetrahydro-2H-isoindoles (Hou et al., 2007).

Synthesis of N-Amimoimides

  • Struga et al. (2007) synthesized new N-aminoimides, revealing insights into their molecular structure and crystal formation (Struga et al., 2007).

Antimicrobial Activity

  • Salvi et al. (2007) conducted a study on 2-[(4-substituted phthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones and their derivatives, which showed significant antimicrobial activity (Salvi et al., 2007).

Novel Reaction Mechanisms

  • Lin et al. (2019) reported a novel one-pot 1,3-dipolar cycloaddition/oxidation reaction to construct polysubstituted benzo[f]isoindole-4,9-diones, highlighting a new approach in synthetic chemistry (Lin et al., 2019).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The search for new, safe, and effective synthetic drugs is a constant need. Heterocyclic compounds play an important role as the basis of many bioactive molecules. The isoinoline-1,3-dione moiety is of interest to many teams seeking biologically active compounds as candidates for new drugs .

properties

IUPAC Name

4-amino-2-cyclopropylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-3-1-2-7-9(8)11(15)13(10(7)14)6-4-5-6/h1-3,6H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFGGQZPDQXLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione

CAS RN

1042635-26-6
Record name 4-amino-2-cyclopropyl-2,3-dihydro-1H-isoindole-1,3-dione
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